

Physicochemical Properties of Alminoprofen: A Technical Guide for Formulation Development

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of **Alminoprofen**, a non-steroidal anti-inflammatory drug (NSAID). Understanding these characteristics is fundamental for the rational development of stable, effective, and bioavailable pharmaceutical dosage forms. This document synthesizes available data on **Alminoprofen**'s chemical and physical nature, stability, and mechanism of action, offering detailed experimental protocols for its characterization.

Core Physicochemical and Structural Data

Alminoprofen, chemically known as 2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid, is a phenylpropionic acid derivative[1][2]. Its fundamental properties are summarized below.



Property	Value	Source(s)
IUPAC Name	2-[4-(2-methylprop-2- enylamino)phenyl]propanoic acid	[2]
Molecular Formula	C13H17NO2	[1][2][3][4]
Molecular Weight	219.28 g/mol	[1][2][3][5]
CAS Number	39718-89-3	[1][2][5]
Appearance	Solid, Crystals from cyclohexane	[1][5]
Melting Point	107 °C	[1][3][5]
Boiling Point	360.1 °C (estimate)	[1][3]
Density	1.0697 (estimate)	[1][3]
рКа	Not explicitly reported in reviewed literature.	
LogP (Octanol/Water)	Not explicitly reported in reviewed literature.	

Note: The pKa and LogP values are critical for predicting solubility and permeability. Their experimental determination is a crucial first step in pre-formulation studies.

Solubility Profile

Alminoprofen's solubility is a key determinant of its dissolution rate and subsequent bioavailability. The available data indicates it is sparingly soluble in aqueous media.



Solvent	Solubility	Source(s)
Chloroform	Slightly Soluble	[1]
DMSO	Slightly Soluble	[1]
Methanol	Slightly Soluble	[1]
In Vivo Vehicle 1	≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)	[6]
In Vivo Vehicle 2	≥ 2.5 mg/mL (in 10% DMSO, 90% corn oil)	[6]

The limited aqueous solubility necessitates formulation strategies such as salt formation, pH modification, use of co-solvents, or advanced techniques like solid dispersions or nanoformulations to achieve desired therapeutic concentrations.

Stability Profile

The stability of an active pharmaceutical ingredient (API) influences its shelf-life, safety, and efficacy. **Alminoprofen** exhibits sensitivity to light.

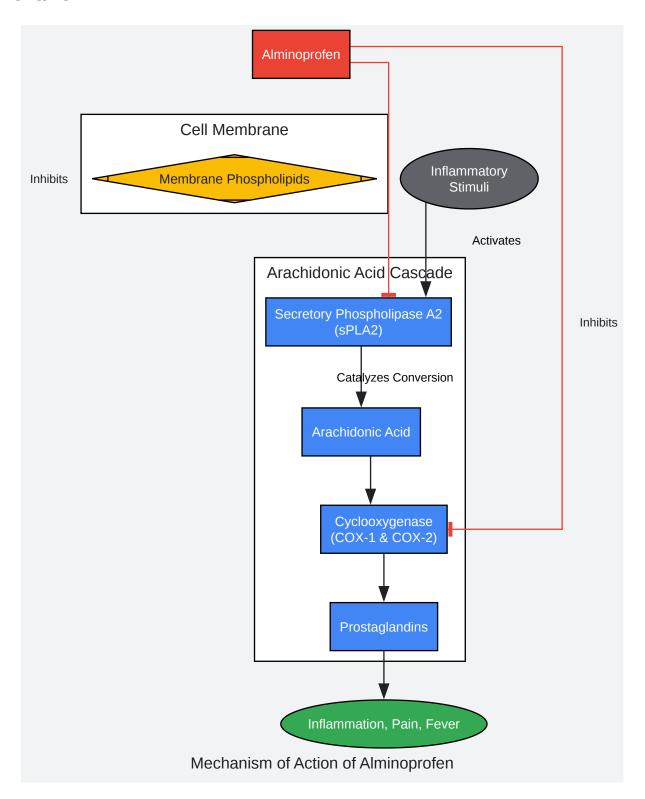
- Photostability: Alminoprofen can absorb UV radiation (between 300-340 nm) and may undergo photoinduced decarboxylation, a characteristic it shares with other photolabile NSAIDs like ketoprofen[7]. This necessitates protection from light during manufacturing and storage.
- Storage of Solutions: For research purposes, stock solutions of **Alminoprofen** should be stored under specific conditions to prevent degradation. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[8][9][10].

Mechanism of Action: A Dual Inhibitory Pathway

Alminoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects through a dual mechanism of action that is distinct from some classical NSAIDs. It inhibits both secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2) enzymes[6][8][9][11][12]. This dual inhibition effectively blocks the arachidonic acid cascade at two key points, leading to a potent



reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain[11][13].



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Mechanism of Action of Alminoprofen.

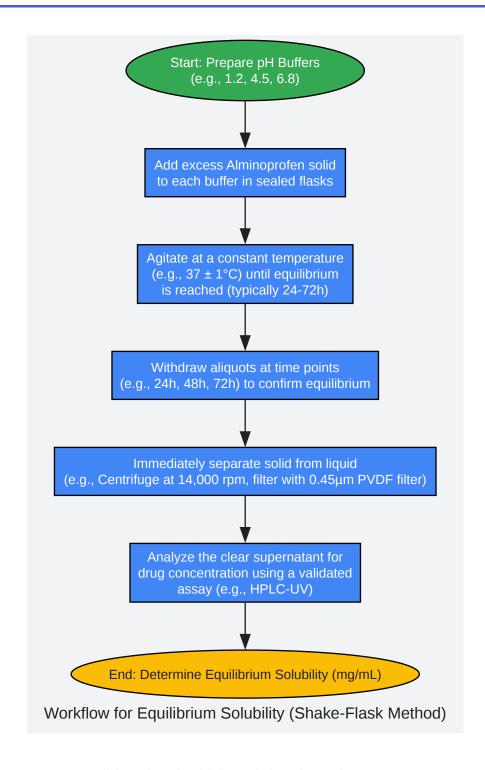
Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental protocols are essential for accurate characterization of an API. The following sections outline methodologies for determining key properties.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method recommended by regulatory bodies for biopharmaceutics classification[14].





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Workflow for Shake-Flask Solubility Determination.

Detailed Steps:

 Preparation: Prepare aqueous buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).



- Addition of API: Add an excess amount of Alminoprofen powder to a known volume of each buffer solution in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure saturation and the presence of undissolved solids at equilibrium.
- Equilibration: Place the containers in a mechanical shaker or agitator within a temperature-controlled environment, typically at 37 ± 1 °C. Agitate for a sufficient duration to reach equilibrium (e.g., 48-72 hours).
- Sampling & Separation: After agitation, allow the suspensions to settle. Withdraw an aliquot and immediately separate the undissolved solid from the solution by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 μm).
- Analysis: Accurately dilute the clear filtrate and quantify the concentration of dissolved Alminoprofen using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Confirmation: Ensure equilibrium has been reached by comparing concentrations from different time points (e.g., 48h vs. 72h).

Melting Point and Thermal Behavior (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to screen for potential polymorphic forms or solvates.

- Sample Preparation: Accurately weigh 2-5 mg of **Alminoprofen** powder into an aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient (e.g., 25 °C) to a temperature sufficiently above the melting point (e.g., 150 °C).
- Data Analysis: Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event. The enthalpy of fusion (ΔH) is calculated



from the area under the peak. The presence of multiple thermal events may indicate polymorphism or impurities.

Photostability Testing

This protocol assesses the impact of light on the stability of **Alminoprofen**, which is critical given its potential for photodegradation[7][15].

- Sample Preparation: Prepare solutions of **Alminoprofen** in a relevant solvent (e.g., methanol-water mixture). Also, spread a thin layer of **Alminoprofen** powder on a glass dish.
- Exposure: Place the prepared samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps). A control set of samples should be wrapped in aluminum foil to protect them from light.
- Irradiation: Expose the samples to a specified light intensity for a defined period until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved.
- Analysis: At appropriate time intervals, analyze the samples for degradation. For the solution, use an HPLC-UV method to quantify the remaining Alminoprofen and detect the formation of any photodegradants. For the solid sample, assess physical properties (e.g., color change) and chemical purity.

Implications for Formulation Development

The physicochemical profile of **Alminoprofen** presents specific challenges and opportunities for formulation scientists.

 Poor Solubility: This is the primary hurdle. To develop an oral solid dosage form, strategies like micronization, salt formation, or the creation of amorphous solid dispersions with polymers (e.g., via spray drying or hot-melt extrusion) could be employed to enhance the dissolution rate. For liquid formulations, the use of co-solvents, surfactants, and cyclodextrins should be investigated.



- Photostability: The sensitivity to UV light mandates the use of light-protective packaging for the final drug product, such as amber-colored bottles or blisters with opaque foils.
 Manufacturing areas should utilize UV-filtered light.
- Solid-State Properties: While no genuine polymorphism has been reported in the literature reviewed, it is crucial to perform comprehensive screening. The crystal habit (shape) can influence flowability and compaction, which is critical for tablet manufacturing.
 Recrystallization studies can be used to optimize particle morphology for better processing[16].

By thoroughly understanding and addressing these physicochemical properties, researchers can successfully navigate the challenges of developing a robust, stable, and effective **Alminoprofen** formulation.

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